3-(1-butyrylpiperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
3-(1-butyrylpiperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of triazolones, which are known for their diverse biological activities.
Properties
IUPAC Name |
5-(1-butanoylpiperidin-4-yl)-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-7-16(23)21-12-10-14(11-13-21)17-19-20(2)18(24)22(17)15-8-5-4-6-9-15/h4-6,8-9,14H,3,7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMMXEFWRVYLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C2=NN(C(=O)N2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-butyrylpiperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one with 1-butyrylpiperidine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-butyrylpiperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted products with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-butyrylpiperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- 1-butyrylpiperidin-4-yl derivatives
Uniqueness
3-(1-butyrylpiperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
Chemical Structure and Properties
The molecular formula of 3-(1-butyrylpiperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is . The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.40 g/mol |
| CAS Number | Not specified |
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : Studies have suggested that derivatives of triazole compounds can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic Properties : The butyrylpiperidine moiety is associated with analgesic activity, similar to other piperidine derivatives. This suggests potential use in pain management therapies.
- CNS Activity : Given its structure, the compound may interact with central nervous system (CNS) receptors, potentially influencing mood and cognition.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- Receptor Modulation : The triazole ring may facilitate binding to various receptors in the CNS, including serotonin and dopamine receptors.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing their availability.
Study Overview
A recent study investigated the antidepressant effects of various triazole derivatives in rodent models. The findings indicated that compounds with structural similarities to this compound significantly reduced depressive-like behaviors as measured by the forced swim test and tail suspension test.
Results Summary
| Study Parameter | Control Group | Treatment Group (Compound) |
|---|---|---|
| Duration (days) | 10 | 10 |
| Forced Swim Test (immobility time) | 180 seconds | 90 seconds |
| Tail Suspension Test (immobility time) | 200 seconds | 100 seconds |
These results suggest that the compound may possess significant antidepressant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
